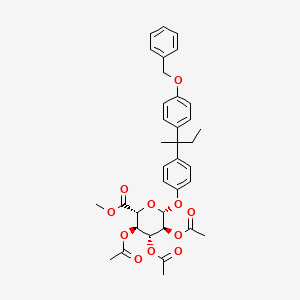
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is a complex organic compound that combines the structural features of glucuronic acid derivatives and bisphenol B
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether typically involves multiple steps:
Acetylation of Glucuronic Acid: The glucuronic acid is first acetylated to form 2,3,4-Tri-O-acetyl-alpha-D-glucuronide. This step usually involves the use of acetic anhydride and a catalyst such as pyridine.
Formation of Bisphenol B Monobenzyl Ether: Bisphenol B is reacted with benzyl chloride in the presence of a base like sodium hydroxide to form Bisphenol B Monobenzyl Ether.
Coupling Reaction: The final step involves coupling the acetylated glucuronic acid derivative with Bisphenol B Monobenzyl Ether. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl ether group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products
Hydrolysis: Produces free glucuronic acid derivatives and bisphenol B.
Oxidation: Can yield oxidized derivatives with additional functional groups.
Substitution: Results in modified ether derivatives with different substituents.
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-glucuronide: A simpler derivative without the bisphenol B moiety.
Bisphenol B Monobenzyl Ether: Lacks the glucuronic acid derivative component.
2,3,4-Tri-O-acetyl-beta-D-glucuronide methyl ester: Another glucuronic acid derivative with different ester groups.
Uniqueness
2,3,4-Tri-O-acetyl-alpha-D-glucuronide Bisphenol B Monobenzyl Ether is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or simpler derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C36H40O11 |
|---|---|
Poids moléculaire |
648.7 g/mol |
Nom IUPAC |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H40O11/c1-7-36(5,26-13-17-28(18-14-26)42-21-25-11-9-8-10-12-25)27-15-19-29(20-16-27)46-35-33(45-24(4)39)31(44-23(3)38)30(43-22(2)37)32(47-35)34(40)41-6/h8-20,30-33,35H,7,21H2,1-6H3/t30-,31-,32-,33+,35+,36?/m1/s1 |
Clé InChI |
AZLWFRWHSDZNCL-PVODKDJUSA-N |
SMILES isomérique |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


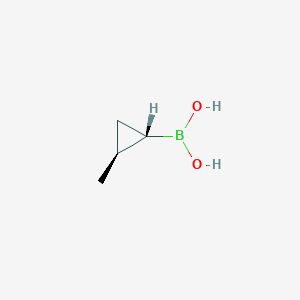
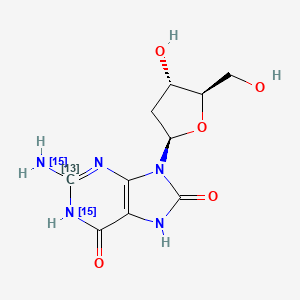
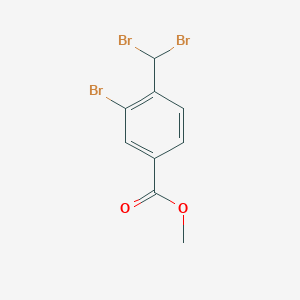
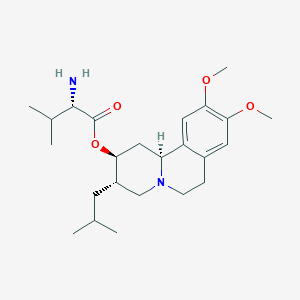
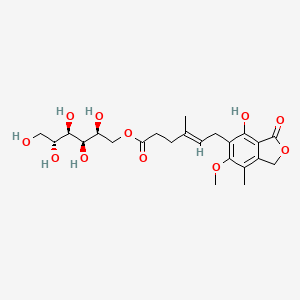
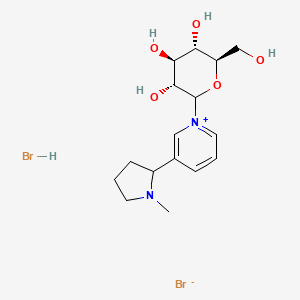
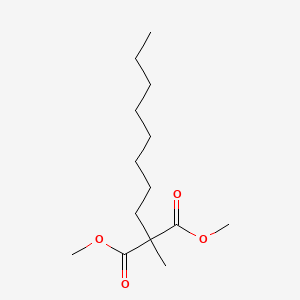
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
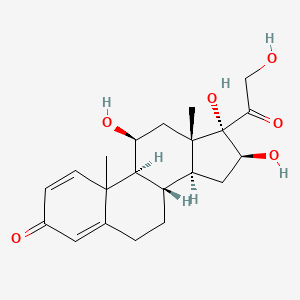

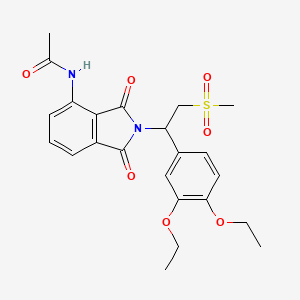
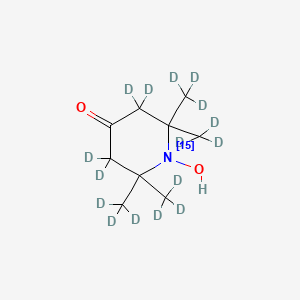
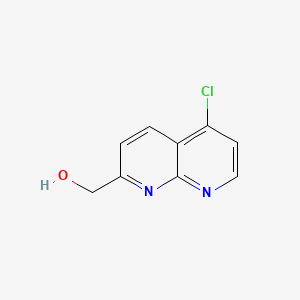
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
